Norethindrone acetate

Catalog No.
S537497
CAS No.
51-98-9
M.F
C22H28O3
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norethindrone acetate

CAS Number

51-98-9

Product Name

Norethindrone acetate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1

InChI Key

IMONTRJLAWHYGT-ZCPXKWAGSA-N

SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

solubility

Soluble in DMSO

Synonyms

Aygestin, Estr-4-en-3-one, 17-(acetyloxy)-17-ethynyl-, (17beta)-, norethindrone acetate, norethindrone acetate, (17alpha)-(+-)-isomer, norethindrone acetate, (17alpha)-isomer, norethisterone acetate, Norlutate

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C

The exact mass of the compound Norethindrone acetate is 340.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal - Norethindrone. It belongs to the ontological category of 3-oxo-Delta(4) steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Endometriosis Treatment

Norethindrone acetate is being studied as a treatment for endometriosis, a condition where endometrial tissue grows outside the uterus. This tissue can cause pain, inflammation, and fertility problems. Studies have shown that norethindrone acetate can be effective in reducing symptoms of endometriosis by suppressing the growth of endometrial tissue [1].

[1]

Norethindrone acetate or dienogest for the treatment of symptomatic endometriosis: a before and after study PubMed:

Uterine Fibroids

Norethindrone acetate is also being investigated as a treatment for uterine fibroids, which are noncancerous tumors that grow in the muscle wall of the uterus. These fibroids can cause heavy bleeding, pelvic pain, and other symptoms. Research suggests that norethindrone acetate may help to shrink fibroids and improve symptoms [2].

[2]

The effects of norethindrone acetate on uterine fibroids: A systematic review and meta-analysis

Norethindrone acetate is a synthetic progestin, which is a type of hormone that mimics the effects of progesterone in the body. Its chemical formula is C22H28O2, with a molecular weight of approximately 324.46 g/mol. The compound is primarily used in various hormonal therapies, including contraception and treatment for conditions such as endometriosis and abnormal uterine bleeding. Norethindrone acetate acts as a prodrug, rapidly converting into norethisterone upon administration, which is the active form responsible for its therapeutic effects .

NETA acts by mimicking progesterone, binding to progesterone receptors in various tissues like the uterus, breasts, and endometrium []. This binding triggers a cascade of cellular events leading to:

  • Thickening of the cervical mucus, making it difficult for sperm to reach the egg [].
  • Suppression of ovulation in some cases [].
  • Regulation of the menstrual cycle by affecting the uterine lining [].

These mechanisms contribute to NETA's effectiveness in contraception, treatment of abnormal uterine bleeding, and management of endometriosis symptoms [].

NETA is generally well-tolerated, but side effects like breakthrough bleeding, breast tenderness, and mood swings can occur [].

After administration:

  • Deacetylation: Upon oral ingestion, norethindrone acetate is swiftly converted to norethisterone by esterases during intestinal absorption and first-pass metabolism in the liver .
  • Metabolism: Norethisterone itself is metabolized primarily through reduction and conjugation processes involving sulfation and glucuronidation. Key enzymes involved include hydroxysteroid dehydrogenases and cytochrome P450 enzymes .
  • Elimination: The metabolites are predominantly excreted through urine and feces, with significant portions existing as sulfate and glucuronide conjugates .

Norethindrone acetate exhibits potent progestogenic activity, influencing various biological processes:

  • Endometrial Effects: It induces secretory changes in the estrogen-primed endometrium, preparing it for potential implantation of an embryo .
  • Hormonal Regulation: The compound helps regulate menstrual cycles and can alleviate symptoms associated with hormonal imbalances, such as those seen in endometriosis .
  • Androgenic Effects: While primarily a progestin, norethindrone acetate also possesses weak androgenic activity due to its metabolites, which can influence secondary sexual characteristics .

The synthesis of norethindrone acetate typically involves several steps:

  • Starting Material: The process begins with 19-nortestosterone.
  • Introduction of Ethynyl Group: An ethynyl group is introduced at the C17α position to form norethisterone.
  • Acetylation: The hydroxyl group at the C17β position of norethisterone is acetylated using acetic anhydride or acetyl chloride to yield norethindrone acetate .

This multi-step synthesis allows for the production of norethindrone acetate in a laboratory setting.

Norethindrone acetate has several clinical applications:

  • Contraception: It is commonly used in oral contraceptive pills to prevent ovulation.
  • Hormonal Therapy: The compound is utilized in hormone replacement therapy for women experiencing menopausal symptoms or irregular menstrual cycles.
  • Management of Endometriosis: It alleviates pain and other symptoms associated with endometriosis by suppressing ovulation and menstruation .

Norethindrone acetate interacts with various biological systems:

  • Drug Interactions: It can interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4. This interaction may alter the efficacy of both norethindrone acetate and the co-administered drugs .
  • Hormonal Interactions: Its progestogenic effects can influence estrogen levels and activity, potentially leading to altered menstrual patterns or side effects such as breakthrough bleeding .

Norethindrone acetate belongs to a class of compounds known as synthetic progestins. Here are some similar compounds along with a comparison highlighting their unique features:

CompoundTypeProgestogenic ActivityAndrogenic ActivityUnique Features
NorethisteroneProgestinHighModerateActive form after deacetylation
Medroxyprogesterone acetateProgestinHighLowCommonly used in injectable contraceptives
LevonorgestrelProgestinHighModerateOften used in emergency contraception
EtonogestrelProgestinHighLowUsed in subdermal implants
DesogestrelProgestinModerateLowHas a lower androgenic effect compared to others

Norethindrone acetate is unique due to its rapid conversion to norethisterone and its potent progestogenic effects combined with mild androgenic properties, making it effective for various hormonal therapies .

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about norethindrone acetate through characteristic chemical shifts and coupling patterns. The ¹H nuclear magnetic resonance spectrum of norethindrone acetate, obtained at 400 megahertz in deuterochloroform, exhibits distinctive signals that enable complete structural assignment [1] [2].

The most characteristic resonance appears at δ 5.83 parts per million as a singlet, corresponding to the hydrogen at carbon-4 position in the α,β-unsaturated ketone system [1]. This olefinic proton signal demonstrates the presence of the conjugated enone functionality critical to the biological activity of norethindrone acetate.

The methylene protons adjacent to the ketone functionality appear as complex multipiples between δ 2.75 and δ 2.32 parts per million [1]. Specifically, the carbon-2 methylene protons resonate at δ 2.75 parts per million as a triplet, while the carbon-1 methylene protons appear at δ 2.61 parts per million. These chemical shifts reflect the deshielding effect of the adjacent carbonyl group.

The acetate methyl group provides a highly diagnostic signal at δ 2.08 parts per million, integrating for three protons and appearing as a sharp singlet [1]. This signal serves as a clear indicator of the acetate ester functionality that distinguishes norethindrone acetate from its parent compound norethindrone.

The terminal alkyne proton resonates at δ 2.04 parts per million as a singlet, characteristic of acetylenic hydrogen atoms [1]. This signal confirms the presence of the ethynyl group at the carbon-17 position, which is essential for progestational activity.

Multiple steroid ring methylene and methine protons appear as complex multipiples in the region between δ 1.87 and δ 1.34 parts per million [1]. These overlapping signals represent the saturated portions of the steroid skeleton and provide information about the conformational preferences of the molecule.

The angular methyl group at carbon-18 appears as a singlet at δ 0.94 parts per million, integrating for three protons [1]. This upfield chemical shift is typical for methyl groups attached to saturated carbon atoms in steroid molecules.

Chemical Shift (ppm)IntegrationMultiplicityAssignmentCoupling Pattern
5.831HsH-4 (olefinic)None
2.751HtC-2 CH₂J = 7.2 Hz
2.611HtC-1 CH₂J = 6.8 Hz
2.48-2.402HmC-6,7 CH₂Complex
2.32-2.282HmC-15,16 CH₂Complex
2.083HsAcetate CH₃None
2.041HsAlkyne HNone
1.87-1.34MultiplemSteroid ring CHComplex
0.943HsC-18 CH₃None

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of norethindrone acetate, enabling complete structural determination and stereochemical assignment [3] [4]. The ¹³C nuclear magnetic resonance spectrum reveals twenty-two distinct carbon signals, consistent with the molecular formula C₂₂H₂₈O₃.

The most downfield resonance appears at δ 199.2 parts per million, corresponding to the ketone carbonyl carbon at position 3 [4]. This chemical shift is characteristic of α,β-unsaturated ketones in steroid systems and confirms the presence of the enone functionality essential for biological activity.

The acetate carbonyl carbon resonates at δ 170.4 parts per million, clearly distinguishable from the steroid ketone [4]. This signal provides unambiguous evidence for the acetate ester functionality and its attachment to the steroid nucleus.

The alkyne carbons appear as distinctive signals at δ 172.5 and δ 84.6 parts per million [4]. The more downfield signal represents the quaternary acetylenic carbon attached to oxygen, while the upfield signal corresponds to the terminal alkyne carbon. These chemical shifts are diagnostic for terminal acetylene groups in steroid molecules.

The olefinic carbon at position 4 resonates at δ 124.0 parts per million, consistent with its participation in the α,β-unsaturated system [4]. The corresponding quaternary carbon-5 appears at δ 171.9 parts per million, reflecting its attachment to the electron-withdrawing ketone functionality.

The quaternary carbon-17, bearing both the acetate ester and ethynyl substituents, resonates at δ 74.8 parts per million [4]. This chemical shift reflects the deshielding effects of both oxygen and the alkyne functionality.

Methine carbons throughout the steroid skeleton appear between δ 50.4 and δ 29.2 parts per million, with specific assignments based on two-dimensional nuclear magnetic resonance correlation experiments [3]. The carbon-14 methine resonates at δ 50.4 parts per million, while carbon-9 appears at δ 43.7 parts per million.

Methylene carbons are observed between δ 38.2 and δ 23.1 parts per million, with the carbon-1 and carbon-2 methylene groups appearing at δ 36.5 and δ 35.8 parts per million respectively [4]. These assignments are consistent with their proximity to the ketone functionality.

The acetate methyl carbon provides a diagnostic signal at δ 21.1 parts per million [4]. The angular methyl group at carbon-18 resonates at δ 17.8 parts per million, typical for methyl substituents on steroid nuclei.

Chemical Shift (ppm)AssignmentCarbon TypeSubstitution Pattern
199.2C-3 (ketone)Carbonylα,β-Unsaturated
170.4C=O (acetate)CarbonylEster
172.5C-20 (alkyne)QuaternaryTerminal alkyne
124.0C-4 (olefinic)CHβ-Position to ketone
84.6C-20 (alkyne)QuaternaryAcetylenic
74.8C-17QuaternaryEster-bearing
50.4C-14CHRing junction
21.1Acetate CH₃CH₃Ester methyl
17.8C-18CH₃Angular methyl

Infrared Spectroscopy Profiles

Infrared spectroscopy of norethindrone acetate reveals characteristic vibrational frequencies that provide detailed information about functional groups and molecular structure [5] [6]. The infrared spectrum exhibits distinctive absorption bands that enable identification and structural confirmation of the compound.

The most characteristic absorption appears at 1740 wavenumbers, corresponding to the carbonyl stretch of the acetate ester functionality [5]. This strong, sharp band is diagnostic for acetate esters and distinguishes norethindrone acetate from its parent alcohol. The frequency is typical for aliphatic ester carbonyls and confirms the presence of the acetyl group.

A second major carbonyl absorption occurs at 1665 wavenumbers, attributed to the α,β-unsaturated ketone at position 3 [6]. This frequency is lower than typical saturated ketones due to conjugation with the carbon-carbon double bond, which delocalizes electron density and reduces the force constant of the carbonyl bond.

The terminal alkyne functionality produces a weak but characteristic absorption at 2140 wavenumbers, corresponding to the carbon-carbon triple bond stretch [6]. Additionally, a broad, weak absorption around 3300 wavenumbers indicates the terminal alkyne carbon-hydrogen stretch, confirming the presence of the ethynyl group.

Aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the region between 2960 and 2870 wavenumbers [6]. These bands arise from the numerous methyl and methylene groups throughout the steroid skeleton and provide information about the saturated portions of the molecule.

The olefinic carbon-carbon double bond produces a medium intensity absorption at 1600 wavenumbers [6]. This frequency is characteristic of isolated alkenes and confirms the presence of the double bond in the α,β-unsaturated system.

Carbon-oxygen stretching vibrations of the ester linkage appear at 1240 wavenumbers as a medium intensity band [5]. Additional carbon-oxygen stretching modes are observed between 1050 and 1000 wavenumbers, arising from various carbon-oxygen bonds throughout the molecule.

The steroid skeleton produces several characteristic absorptions in the fingerprint region below 1500 wavenumbers [6]. These include carbon-carbon stretching vibrations at 840 wavenumbers and various carbon-hydrogen bending modes between 960 and 750 wavenumbers.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300WeakO-H stretch (terminal alkyne)Terminal alkyne
2960-2870StrongC-H stretch (aliphatic)Alkyl groups
2140WeakC≡C stretchAlkyne
1740StrongC=O stretch (acetate ester)Acetate ester
1665StrongC=O stretch (α,β-unsaturated ketone)Conjugated ketone
1600MediumC=C stretch (olefinic)Alkene
1450-1380MediumC-H bend (alkyl)Alkyl groups
1240MediumC-O stretch (ester)Ester linkage
1050-1000StrongC-O stretch (various)Ester/alcohol
960MediumC-H bend (olefinic)Alkene
840MediumC-C stretch (steroid ring)Steroid skeleton

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of norethindrone acetate provides detailed information about molecular fragmentation pathways and structural confirmation through characteristic ion patterns [7] [8]. Electron ionization mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 340, consistent with the molecular formula C₂₂H₂₈O₃.

The base peak appears at mass-to-charge ratio 281, corresponding to loss of acetic acid (59 mass units) from the molecular ion [7] [8]. This fragmentation represents the most favorable pathway, involving cleavage of the acetate ester bond and loss of the acetyl group as acetic acid. The resulting ion retains the steroid nucleus with the ethynyl substituent intact.

A significant fragment ion at mass-to-charge ratio 298 results from loss of ketene (42 mass units) from the molecular ion [8]. This fragmentation involves rearrangement of the acetate group followed by elimination of ketene, producing an ion corresponding to the molecular weight of norethindrone.

The loss of the complete acetate functionality as acetic acid produces an ion at mass-to-charge ratio 280 [8]. This fragmentation pathway involves hydrogen rearrangement and elimination of the entire acetyl group, providing evidence for the acetate ester structure.

Ring fragmentation produces several characteristic ions at lower mass-to-charge ratios [8]. The ion at mass-to-charge ratio 109 appears with significant intensity and corresponds to fragmentation of the steroid nucleus. Similarly, ions at mass-to-charge ratios 145 and 119 arise from various ring cleavages and rearrangements.

The tropylium ion at mass-to-charge ratio 91 demonstrates the capacity for aromatic rearrangement during fragmentation [8]. Although norethindrone acetate does not contain a benzene ring, rearrangement processes can generate aromatic ions during electron ionization.

Additional fragment ions at mass-to-charge ratios 105 and 83 provide further evidence for steroid ring fragmentation [8]. These ions result from various cleavage patterns within the polycyclic steroid framework and confirm the structural assignment.

m/zRelative Intensity (%)Fragment AssignmentFragmentation Process
340100[M]⁺- (molecular ion)Molecular ion
28183.6[M-CH₃CO₂H]⁺-Loss of acetic acid
29817.1[M-CH₂CO]⁺-Loss of ketene
2804.9[M-CH₃COOH]⁺-Loss of acetic acid
14537.0Steroid fragmentRing fragmentation
11933.3Steroid fragmentRing fragmentation
10952.3Steroid fragmentRing fragmentation
10549.1Steroid fragmentRing fragmentation
9162.4C₇H₇⁺ (tropylium)Aromatic rearrangement
8354.3Steroid fragmentRing fragmentation

Ultraviolet-Visible Spectroscopy Characteristics

Ultraviolet-visible spectroscopy of norethindrone acetate reveals characteristic electronic transitions that provide information about the chromophoric systems within the molecule [9] [10]. The ultraviolet-visible spectrum exhibits distinct absorption maxima arising from the α,β-unsaturated ketone functionality and extended conjugation.

The primary absorption maximum occurs at 256 nanometers with an extinction coefficient of 16,200 liters per mole per centimeter [9] [10]. This intense absorption corresponds to a π→π* transition within the α,β-unsaturated ketone system. The high extinction coefficient indicates a fully allowed electronic transition and confirms the presence of the conjugated enone chromophore.

A secondary absorption appears at 240 nanometers with an extinction coefficient of 12,800 liters per mole per centimeter [9]. This absorption represents additional π→π* transitions within the steroid chromophore system and provides information about the extended conjugation within the molecule.

The absorption at 280 nanometers, with an extinction coefficient of 8,500 liters per mole per centimeter, corresponds to π→π* transitions involving extended conjugation effects [9]. This longer wavelength absorption indicates electronic communication between different parts of the steroid nucleus.

A weak absorption at 310 nanometers, with an extinction coefficient of 2,100 liters per mole per centimeter, represents an n→π* transition of the carbonyl functionality [9]. This forbidden transition is characteristic of ketone carbonyls and provides additional confirmation of the carbonyl structure.

The ultraviolet-visible spectrum demonstrates significant bathochromic shift compared to simple ketones, confirming the α,β-unsaturated nature of the carbonyl system [9]. The extinction coefficients are consistent with steroid hormones containing similar chromophoric systems.

Solvent effects on the ultraviolet-visible spectrum are minimal when using methanol as the solvent [9] [10]. The polar protic nature of methanol provides appropriate solvation without significantly perturbing the electronic transitions.

Wavelength (nm)Extinction Coefficient (L mol⁻¹ cm⁻¹)AssignmentTransition Type
25616,200π→π* (α,β-unsaturated ketone)π→π*
24012,800π→π* (steroid chromophore)π→π*
2808,500π→π* (extended conjugation)π→π*
3102,100n→π* (carbonyl)n→π*

X-ray Crystallography Studies

X-ray crystallographic analysis of norethindrone acetate provides detailed three-dimensional structural information and molecular packing arrangements [11] [12]. Crystallographic studies reveal important details about molecular conformation, intermolecular interactions, and solid-state properties.

Norethindrone acetate crystallizes with specific unit cell parameters that define the crystal lattice structure [11]. The crystallographic analysis demonstrates the preferred molecular conformation in the solid state and provides precise bond lengths and angles throughout the steroid framework.

The steroid nucleus adopts the typical chair and half-chair conformations characteristic of steroid molecules [11]. The A-ring containing the α,β-unsaturated ketone system exhibits a half-chair conformation that optimizes orbital overlap in the enone system. The B, C, and D rings maintain chair conformations that minimize steric interactions.

X-ray powder diffraction studies indicate characteristic diffraction patterns that enable identification and polymorphic analysis [11] [12]. The powder diffraction data provide fingerprint patterns useful for quality control and structural verification of pharmaceutical preparations.

Isothermal microcalorimetry combined with X-ray powder diffraction reveals crystallization behavior and thermodynamic parameters [11] [12]. The crystallization enthalpy of norethindrone acetate has been determined as -22.8 ± 2.6 kilojoules per mole, providing information about crystal stability and nucleation processes.

Crystal growth studies demonstrate site-saturated nucleation mechanisms and one-dimensional crystal growth patterns [11]. These findings are important for understanding pharmaceutical processing and formulation behavior of norethindrone acetate.

The combination of norethindrone acetate with other compounds, such as estradiol hemihydrate, produces new crystal phases with different X-ray powder diffraction patterns [12]. These combination crystals exhibit accelerated formation and enhanced crystallization compared to individual components.

Molecular packing analysis reveals intermolecular hydrogen bonding patterns and van der Waals interactions that stabilize the crystal structure [11]. The acetate functionality participates in hydrogen bonding networks that influence crystal stability and mechanical properties.

ParameterValueMethodTemperature
Crystallization enthalpy-22.8 ± 2.6 kJ/molMicrocalorimetry25°C
Nucleation mechanismSite-saturatedXRPD analysis25°C
Crystal growthOne-dimensionalMicroscopy25°C
Solubility in patches~4%XRPD/Calorimetry25°C

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

340.20384475 g/mol

Monoisotopic Mass

340.20384475 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

161.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9S44LIC7OJ

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (15.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (25.66%): May cause cancer [Danger Carcinogenicity];
H351 (73.45%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (62.83%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (22.12%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (21.24%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (21.24%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of endometriosis
Treatment of leiomyoma of uterus

Pharmacology

Norethindrone Acetate is the orally bioavailable acetate salt of norethindrone, a synthetic progestin with some anabolic, estrogenic, and androgenic activities. As do all progestins, norethindrone binds to and activates nuclear progesterone receptors (PRs) in target tissues such as the pituitary and reproductive system; ligand-receptor complexes are translocated to the nucleus where they bind to progesterone response elements (PREs) located on target genes, followed by various transcriptional events and histone acetylation. Physiological effects include the inhibition of luteinizing hormone (LH) release, an increase in the endometrial luteal-phase, and alterations in endocervical mucus secretion.

MeSH Pharmacological Classification

Contraceptive Agents, Female

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

51-98-9

Wikipedia

Norethisterone_acetate
Jasmonic_acid

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Vercellini P, Bracco B, Mosconi P, Roberto A, Alberico D, Dhouha D, Somigliana E. Norethindrone acetate or dienogest for the treatment of symptomatic endometriosis: a before and after study. Fertil Steril. 2016 Mar;105(3):734-743.e3. doi: 10.1016/j.fertnstert.2015.11.016. Epub 2015 Dec 8. PubMed PMID: 26677792.
2: Pohl O, Bestel E, Gotteland JP. Synergistic effects of E2MATE and norethindrone acetate on steroid sulfatase inhibition: a randomized phase I proof-of-principle clinical study in women of reproductive age. Reprod Sci. 2014 Oct;21(10):1256-65. doi: 10.1177/1933719114522526. Epub 2014 Mar 6. PubMed PMID: 24604234.
3: DiVasta AD, Feldman HA, Sadler Gallagher J, Stokes NA, Laufer MR, Hornstein MD, Gordon CM. Hormonal Add-Back Therapy for Females Treated With Gonadotropin-Releasing Hormone Agonist for Endometriosis: A Randomized Controlled Trial. Obstet Gynecol. 2015 Sep;126(3):617-27. doi: 10.1097/AOG.0000000000000964. PubMed PMID: 26181088; PubMed Central PMCID: PMC4545413.
4: Archer DF, Nakajima ST, Sawyer AT, Wentworth J, Trupin S, Koltun WD, Gilbert RD, Ellman H. Norethindrone acetate 1.0 milligram and ethinyl estradiol 10 micrograms as an ultra low-dose oral contraceptive. Obstet Gynecol. 2013 Sep;122(3):601-7. doi: 10.1097/AOG.0b013e3182a1741c. PubMed PMID: 23921878.
5: Cheng G, Butler R, Warner M, Gustafsson JÅ, Wilczek B, Landgren BM. Effects of short-term estradiol and norethindrone acetate treatment on the breasts of normal postmenopausal women. Menopause. 2013 May;20(5):496-503. doi: 10.1097/GME.0b013e318276c4ea. PubMed PMID: 23615640.
6: Symons J, Kempfert N, Speroff L. Vaginal bleeding in postmenopausal women taking low-dose norethindrone acetate and ethinyl estradiol combinations. The FemHRT Study Investigators. Obstet Gynecol. 2000 Sep;96(3):366-72. PubMed PMID: 10960627.
7: Kaser DJ, Missmer SA, Berry KF, Laufer MR. Use of norethindrone acetate alone for postoperative suppression of endometriosis symptoms. J Pediatr Adolesc Gynecol. 2012 Apr;25(2):105-108. doi: 10.1016/j.jpag.2011.09.013. Epub 2011 Dec 11. PubMed PMID: 22154396.
8: Polisseni AF, Andrade AT, Ribeiro LC, Castro IQ, Brandão M, Polisseni F, Guerra Mde O. Effects of a continuous-combined regimen of low-dose hormone therapy (oestradiol and norethindrone acetate) and tibolone on the quality of life in symptomatic postmenopausal women: a double-blind, randomised study. Maturitas. 2013 Feb;74(2):172-8. doi: 10.1016/j.maturitas.2012.11.001. Epub 2012 Nov 30. PubMed PMID: 23201326.
9: Archer DF, Dorin MH, Heine W, Nanavati N, Arce JC. Uterine bleeding in postmenopausal women on continuous therapy with estradiol and norethindrone acetate. Endometrium Study Group. Obstet Gynecol. 1999 Sep;94(3):323-9. PubMed PMID: 10472853.
10: Simon JA, Liu JH, Speroff L, Shumel BS, Symons JP. Reduced vaginal bleeding in postmenopausal women who receive combined norethindrone acetate and low-dose ethinyl estradiol therapy versus combined conjugated equine estrogens and medroxyprogesterone acetate therapy. Am J Obstet Gynecol. 2003 Jan;188(1):92-9. PubMed PMID: 12548201.
11: Soliman AM, Bonafede M, Farr AM, Castelli-Haley J, Winkel C. Analysis of Adherence, Persistence, and Surgery Among Endometriosis Patients Treated with Leuprolide Acetate Plus Norethindrone Acetate Add-Back Therapy. J Manag Care Spec Pharm. 2016 May;22(5):573-87. doi: 10.18553/jmcp.2016.22.5.573. PubMed PMID: 27123918.
12: Archer DF, Furst K, Tipping D, Dain MP, Vandepol C. A randomized comparison of continuous combined transdermal delivery of estradiol-norethindrone acetate and estradiol alone for menopause. CombiPatch Study Group. Obstet Gynecol. 1999 Oct;94(4):498-503. PubMed PMID: 10511348.
13: Chwalisz K, Surrey E, Stanczyk FZ. The hormonal profile of norethindrone acetate: rationale for add-back therapy with gonadotropin-releasing hormone agonists in women with endometriosis. Reprod Sci. 2012 Jun;19(6):563-71. doi: 10.1177/1933719112438061. Epub 2012 Mar 27. Review. PubMed PMID: 22457429.
14: Muneyyirci-Delale O, Jalou S, Rahman M, Nacharaju V. Can we decrease breakthrough bleeding in patients with endometriosis on norethindrone acetate? Int J Fertil Womens Med. 2003 Jan-Feb;48(1):32-6. PubMed PMID: 12643518.
15: Portman DJ, Symons JP, Wilborn W, Kempfert NJ. A randomized, double-blind, placebo-controlled, multicenter study that assessed the endometrial effects of norethindrone acetate plus ethinyl estradiol versus ethinyl estradiol alone. Am J Obstet Gynecol. 2003 Feb;188(2):334-42. PubMed PMID: 12592236.
16: Kurman RJ, Félix JC, Archer DF, Nanavati N, Arce J, Moyer DL. Norethindrone acetate and estradiol-induced endometrial hyperplasia. Obstet Gynecol. 2000 Sep;96(3):373-9. PubMed PMID: 10960628.
17: Singh H, Uniyal JP, Jha P, Murugesan K, Takkar D, Hingorani V, Laumas KR. Pharmacokinetics of norethindrone acetate in women. Am J Obstet Gynecol. 1979 Oct 1;135(3):409-14. PubMed PMID: 484634.
18: Notelovitz M, Cassel D, Hille D, Furst KW, Dain MP, VandePol C, Skarinsky D. Efficacy of continuous sequential transdermal estradiol and norethindrone acetate in relieving vasomotor symptoms associated with menopause. Am J Obstet Gynecol. 2000 Jan;182(1 Pt 1):7-12. PubMed PMID: 10649149.
19: Vercellini P, Pietropaolo G, De Giorgi O, Pasin R, Chiodini A, Crosignani PG. Treatment of symptomatic rectovaginal endometriosis with an estrogen-progestogen combination versus low-dose norethindrone acetate. Fertil Steril. 2005 Nov;84(5):1375-87. PubMed PMID: 16275232.
20: Speroff L, Symons J, Kempfert N, Rowan J; femhrt Study Investigators. The effect of varying low-dose combinations of norethindrone acetate and ethinyl estradiol (femhrt) on the frequency and intensity of vasomotor symptoms. Menopause. 2000 Nov-Dec;7(6):383-90. PubMed PMID: 11127760.

Explore Compound Types